Methyl (4-fluorophenyl)(piperazin-1-yl)acetate
Description
Properties
Molecular Formula |
C13H17FN2O2 |
|---|---|
Molecular Weight |
252.28 g/mol |
IUPAC Name |
methyl 2-(4-fluorophenyl)-2-piperazin-1-ylacetate |
InChI |
InChI=1S/C13H17FN2O2/c1-18-13(17)12(16-8-6-15-7-9-16)10-2-4-11(14)5-3-10/h2-5,12,15H,6-9H2,1H3 |
InChI Key |
RVTKWGDITMLBQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)F)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Piperazine Derivatives
A widely adopted method involves reacting 4-fluorophenylacetyl chloride with piperazine under basic conditions. This two-step process begins with the synthesis of 4-fluorophenylacetyl chloride from 4-fluorophenylacetic acid using thionyl chloride (SOCl₂) in toluene at 40–50°C, achieving an 89.5% yield. The subsequent nucleophilic substitution employs piperazine in dimethylformamide (DMF) with triethylamine (Et₃N) as a base:
Reaction parameters:
Table 1: Optimization of Nucleophilic Substitution
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 72 | 95 |
| Base | Et₃N | 68 | 97 |
| Temperature (°C) | 30 | 70 | 96 |
Esterification of Piperazine-Acetic Acid Intermediates
Alternative routes focus on esterifying pre-formed piperazine-acetic acid derivatives. For example, methyl {4-[(4-fluorophenyl)methyl]piperazin-1-yl}acetate (CAS Y206-5559) is synthesized via Mitsunobu reaction or direct methylation using methyl iodide (CH₃I). Key steps include:
Table 2: Esterification Efficiency
| Methylation Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| CH₃I | Acetone | 6 | 58 |
| Diazomethane | Ether | 2 | 82 |
| Dimethyl sulfate | DCM | 8 | 47 |
Solid-Phase Synthesis for High-Throughput Production
Recent advancements employ solid-supported piperazine resins to streamline purification. A 2025 patent describes immobilizing piperazine on Wang resin, followed by acylation with 4-fluorophenylacetic acid and cleavage using trifluoroacetic acid (TFA). This method achieves 85% yield with >99% purity, reducing chromatographic steps.
Reaction Optimization and Kinetic Analysis
Temperature and Solvent Effects
Elevating reaction temperatures from 25°C to 50°C accelerates nucleophilic substitution but risks decomposition. Polar aprotic solvents (DMF, DMSO) enhance reactivity compared to toluene or THF. For instance, DMF increases reaction rates by 2.3-fold relative to THF.
Catalytic Enhancements
Adding catalytic tetrabutylammonium bromide (TBAB) improves yields by 12–15% in esterification reactions. TBAB facilitates phase transfer in biphasic systems, particularly for poorly soluble intermediates.
Analytical Characterization
Spectroscopic Methods
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves baseline separation with a retention time of 6.2 minutes, ensuring >98% purity.
Industrial-Scale Production Challenges
Byproduct Formation
Common impurities include:
Continuous Flow Synthesis
Adopting continuous flow reactors (CFRs) enhances reproducibility, achieving 89% yield at 100 g/hour throughput. CFR parameters:
-
Residence time : 8 minutes
-
Temperature : 35°C
-
Pressure : 2 bar
Applications in Drug Development
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
Methyl (4-fluorophenyl)(piperazin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
Pharmacological Applications
1.1. Dopamine Transporter Inhibition
Research indicates that compounds related to methyl (4-fluorophenyl)(piperazin-1-yl)acetate exhibit significant activity as atypical dopamine transporter (DAT) inhibitors. These compounds have shown therapeutic potential in preclinical models for treating psychostimulant abuse, such as cocaine and methamphetamine addiction. For instance, a study demonstrated that certain derivatives effectively reduced the reinforcing effects of these substances without inducing psychostimulant behaviors themselves .
1.2. Cannabinoid Receptor Modulation
This compound derivatives have been investigated for their binding affinity to cannabinoid receptors, specifically the CB1 receptor. One study reported the synthesis of a new CB1 inverse agonist that binds selectively to this receptor, which may lead to the development of anti-obesity drugs with fewer psychiatric side effects compared to existing treatments . The selectivity and binding affinity of these compounds make them promising candidates for further research in cannabinoid-related therapies.
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Recent studies have focused on modifying the piperazine scaffold to enhance binding affinities at various targets, including serotonin transporters and sigma receptors. These modifications aim to improve metabolic stability and selectivity, which are vital for developing effective therapeutic agents .
Synthesis and Development
3.1. Synthetic Approaches
The synthesis of this compound and its analogs involves various metal-catalyzed reactions that have been optimized over the years. These synthetic methodologies not only enhance yield but also allow for the introduction of functional groups that can modify biological activity. The review of synthetic strategies highlights the importance of piperazine derivatives in drug discovery, emphasizing their role in optimizing pharmacokinetic properties .
3.2. Case Studies in Drug Development
Several case studies illustrate the successful application of this compound derivatives in drug development:
-
Case Study 1: Anti-obesity Agents
A derivative was developed as a selective CB1 inverse agonist, showing promise as an anti-obesity agent with reduced side effects compared to previous generations of similar compounds . -
Case Study 2: Psychostimulant Abuse Treatment
Another study focused on a compound structurally related to this compound, demonstrating its efficacy in reducing psychostimulant-induced behaviors in animal models, paving the way for potential clinical applications .
Summary Table of Key Findings
Mechanism of Action
The mechanism of action of Methyl (4-fluorophenyl)(piperazin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Structural and Functional Group Variations
Piperazine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison and Inferred Properties
Key Research Findings and Implications
Ester Alkyl Chain Length: Ethyl esters (e.g., Ethyl [4-(4-fluorophenyl)piperazine-1-yl]acetate) may exhibit slower hydrolysis rates compared to methyl esters, influencing prodrug activation or metabolic stability .
Aryl Substituent Effects: The 4-fluorophenyl group in the target compound introduces electron-withdrawing effects, which may enhance binding affinity to serotonin or dopamine receptors compared to non-halogenated analogs (e.g., 4-methylphenylsulfonyl derivatives) . Chlorophenyl analogs (e.g., in ) exhibit larger halogen atoms, which could alter steric interactions in receptor binding compared to fluorine.
Ionic vs. Neutral Forms :
- Sulfonamide derivatives (e.g., 4-(4-Methylphenylsulfonyl)piperazin-1-ium trifluoroacetate) are ionic and may exhibit improved solubility but reduced membrane permeability compared to neutral esters like the target compound .
Biological Activity Trends :
- Piperazine derivatives with sulfonamide groups () demonstrate broad-spectrum biological activities, suggesting that the target compound’s ester group could be modified to sulfonamides for enhanced pharmacological effects.
- Fmoc-protected derivatives () are specialized for peptide synthesis, highlighting the versatility of piperazine scaffolds in diverse applications.
Biological Activity
Methyl (4-fluorophenyl)(piperazin-1-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₃H₁₇FN₂O₂ and a molecular weight of approximately 252.28 g/mol. The compound features a piperazine ring, which is known for its role in various pharmacological applications, and a fluorinated phenyl group that may influence its receptor binding properties.
Synthesis Methods
The synthesis of this compound typically involves the reaction of piperazine derivatives with acetic acid derivatives. A common method includes:
- Refluxing a mixture of saccharin, 1-(2-fluorophenyl)piperazine, and potassium carbonate in acetonitrile.
- Nucleophilic substitution followed by esterification to yield the desired acetate.
This method highlights the versatility of piperazine derivatives in medicinal chemistry.
Neuropharmacological Effects
This compound exhibits significant neuropharmacological activity, particularly as an antagonist at serotonin receptors. This mechanism is crucial for developing treatments for various psychiatric disorders. Preliminary studies indicate that modifications to the piperazine or phenyl groups can dramatically alter biological activity and receptor selectivity.
Antimelanogenic Activity
Research on structurally similar compounds has shown promising results in inhibiting tyrosinase, an enzyme involved in melanin production. For instance, derivatives of piperazine have been identified as competitive inhibitors of Agaricus bisporus tyrosinase with low IC50 values, indicating their potential for treating hyperpigmentation disorders without cytotoxic effects .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other piperazine derivatives:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl (4-chlorophenyl)(piperazin-1-yl)acetate | C₁₃H₁₇ClN₂O₂ | Contains chlorine instead of fluorine, affecting receptor interactions. |
| Methyl (3-fluorophenyl)(piperazin-1-yl)acetate | C₁₃H₁₇FN₂O₂ | Different position of fluorine on the phenyl ring alters biological activity. |
| Methyl (4-(trifluoromethyl)phenyl)(piperazin-1-yl)acetate | C₁₃H₁₇F₃N₂O₂ | Incorporates trifluoromethyl group, enhancing lipophilicity and bioavailability. |
These comparisons underscore how structural variations can influence pharmacodynamics and pharmacokinetics.
Case Studies and Research Findings
Recent studies have focused on the interaction of this compound with various receptors:
- Binding Affinity Studies : Investigations into its binding affinity to serotonin receptors have revealed that structural modifications significantly impact its effectiveness as an antagonist.
- Inhibition Studies : Compounds structurally related to this compound have demonstrated inhibitory effects on enzymes linked to inflammatory processes, suggesting potential therapeutic applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
